

Spectroscopic and Spectrometric Analysis of 2-Amino-3-hydroxybenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-hydroxybenzonitrile

Cat. No.: B1284206

[Get Quote](#)

Introduction

2-Amino-3-hydroxybenzonitrile is an aromatic organic compound featuring amino, hydroxyl, and nitrile functional groups. This unique substitution pattern makes it a molecule of interest in medicinal chemistry and materials science. A thorough structural characterization is fundamental for its application, relying on a combination of spectroscopic and spectrometric techniques. This guide provides an in-depth overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Amino-3-hydroxybenzonitrile**.

While comprehensive, peer-reviewed spectroscopic data for this specific isomer is not extensively published, this document compiles predicted data based on established principles of spectroscopy and data from structurally similar compounds. It also outlines detailed, generalized experimental protocols for obtaining such data, intended for researchers and professionals in drug development and chemical analysis.

Data Presentation

The following tables summarize the predicted spectroscopic and spectrometric data for **2-Amino-3-hydroxybenzonitrile**.

Table 1: Predicted ^1H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|---------------------|-------------|------------------|
| ~7.0 - 7.2 | Doublet of doublets | 1H | H-5 |
| ~6.8 - 7.0 | Doublet of doublets | 1H | H-6 |
| ~6.6 - 6.8 | Doublet of doublets | 1H | H-4 |
| ~5.0 - 6.0 (broad) | Singlet | 1H | -OH |
| ~4.0 - 5.0 (broad) | Singlet | 2H | -NH ₂ |

Solvent: DMSO-d₆. Chemical shifts are estimates and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------|
| ~150 | C-3 (-OH) |
| ~140 | C-2 (-NH ₂) |
| ~130 | C-5 |
| ~120 | C-4 |
| ~118 | C-6 |
| ~117 | -CN |
| ~100 | C-1 |

Solvent: DMSO-d₆. Chemical shifts are estimates.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------|
| 3450 - 3200 | Strong, Broad | O-H and N-H stretching |
| 3000 - 3100 | Medium | Aromatic C-H stretching |
| 2220 - 2230 | Strong, Sharp | C≡N stretching |
| 1600 - 1620 | Strong | N-H scissoring |
| 1450 - 1580 | Medium-Strong | Aromatic C=C bending |
| 1200 - 1300 | Strong | C-O stretching |
| 1100 - 1200 | Strong | C-N stretching |

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value |
|------------------------------------|--|
| Molecular Formula | C ₇ H ₆ N ₂ O |
| Molecular Weight | 134.14 g/mol |
| Exact Mass (Monoisotopic) | 134.04801 Da |
| Predicted [M+H] ⁺ (ESI) | 135.0553 |
| Predicted [M-H] ⁻ (ESI) | 133.0408 |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid **2-Amino-3-hydroxybenzonitrile** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
- Cap the NMR tube and gently agitate until the sample is fully dissolved.
- ^1H NMR Acquisition:
 - The experiment is performed on a 400 MHz (or higher) NMR spectrometer.[1]
 - The spectrometer is tuned and shimmed for the specific sample and solvent to ensure optimal magnetic field homogeneity.
 - A standard one-pulse ^1H acquisition sequence is used.
 - Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - A total of 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - The same sample is used for ^{13}C NMR acquisition on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ^1H instrument).[1]
 - A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
 - A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for complete relaxation of quaternary carbons.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
- Place a small amount of the solid **2-Amino-3-hydroxybenzonitrile** powder directly onto the ATR crystal.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

- Data Acquisition:
 - The spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} .
 - A resolution of 4 cm^{-1} is generally sufficient for routine characterization.
 - Multiple scans (e.g., 16-32) are co-added to enhance the signal-to-noise ratio.
 - The resulting spectrum is displayed in terms of transmittance or absorbance.

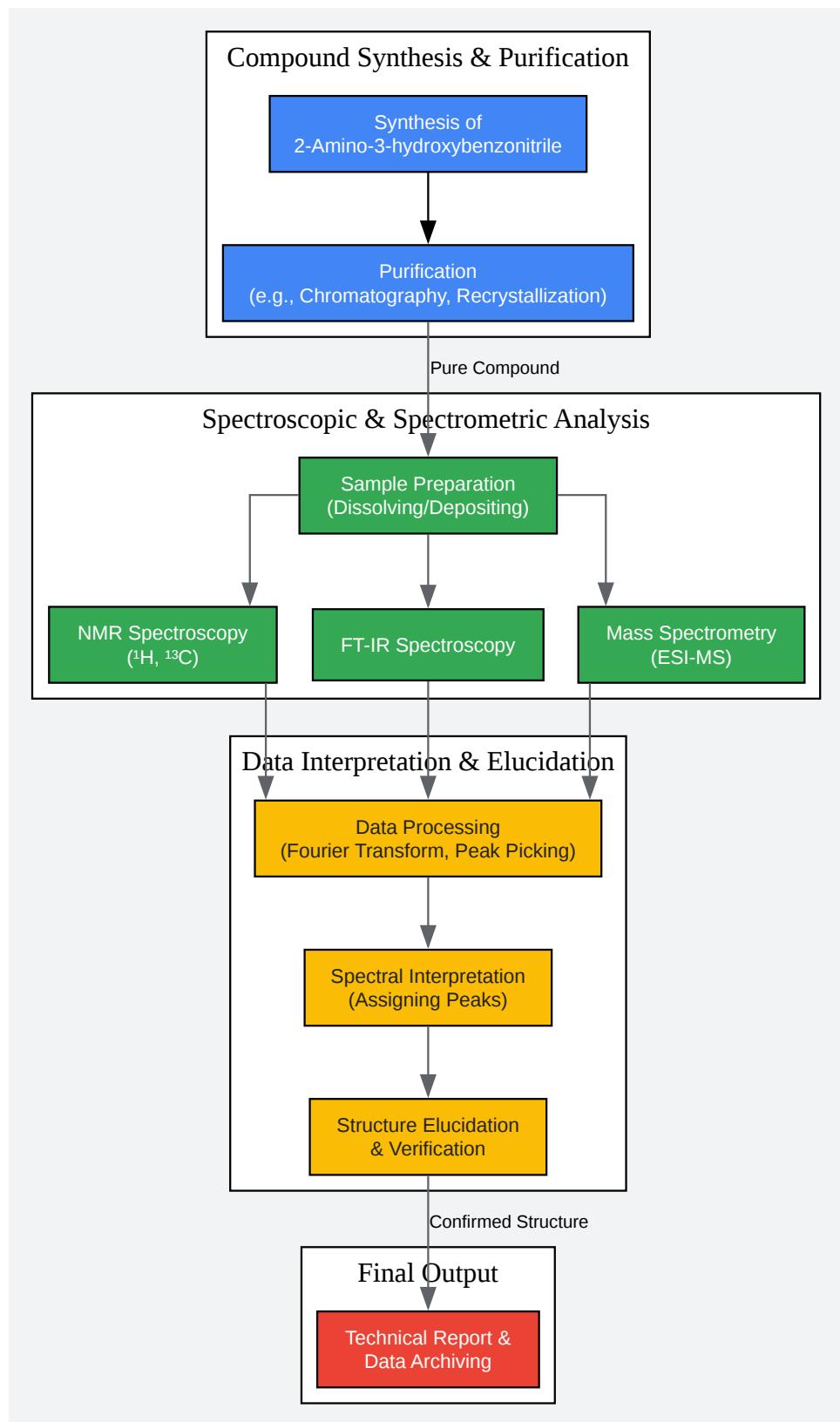
3. Mass Spectrometry (MS)

- Sample Preparation (Electrospray Ionization - ESI):
 - Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g}/\text{mL}$) in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
 - Filter the solution through a syringe filter (e.g., 0.22 μm) to remove any particulate matter.
- Data Acquisition (ESI-MS):
 - The analysis is performed on a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

- The prepared solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
- The ion source parameters (e.g., spray voltage, capillary temperature, gas flows) are optimized to achieve a stable spray and maximize the signal of the ion of interest.[\[2\]](#)
- Mass spectra are acquired in both positive and negative ion modes to detect protonated ($[M+H]^+$) and deprotonated ($[M-H]^-$) molecular ions, respectively.
- For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is used to determine the accurate mass and elemental composition.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like **2-Amino-3-hydroxybenzonitrile**.

[Click to download full resolution via product page](#)

Workflow for Chemical Structure Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com \[mdpi.com\]](https://www.mdpi.com/2073-4344/13/1/10)
- 2. [mdpi.com \[mdpi.com\]](https://www.mdpi.com/2073-4344/13/1/10)
- To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 2-Amino-3-hydroxybenzonitrile: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1284206#spectroscopic-data-of-2-amino-3-hydroxybenzonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com